molecular formula C7H4F4N2O3 B2414227 5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline CAS No. 2366994-50-3

5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline

Cat. No.: B2414227
CAS No.: 2366994-50-3
M. Wt: 240.114
InChI Key: WJWOWTCHXJDULH-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4F4N2O3 and a molecular weight of 240.11 g/mol . This compound is characterized by the presence of fluorine, nitro, and trifluoromethoxy groups attached to an aniline core. It is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline typically involves the nitration of 5-fluoro-4-(trifluoromethoxy)aniline. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products Formed

Scientific Research Applications

5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline is used in several scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: As a probe to study the effects of fluorine and nitro groups on biological systems.

    Medicine: In the development of new drugs and therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and nitro groups can influence the compound’s reactivity and interaction with biological molecules. The exact mechanism of action depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline is unique due to the combination of fluorine, nitro, and trifluoromethoxy groups. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-fluoro-2-nitro-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4N2O3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWOWTCHXJDULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)OC(F)(F)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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